Pantoprazole Impurity A Pantoprazole Impurity A
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956578
InChI: InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1
SMILES:
Molecular Formula: C16H14F2N3NaO5S
Molecular Weight: 421.4 g/mol

Pantoprazole Impurity A

CAS No.:

Cat. No.: VC17956578

Molecular Formula: C16H14F2N3NaO5S

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

Pantoprazole Impurity A -

Specification

Molecular Formula C16H14F2N3NaO5S
Molecular Weight 421.4 g/mol
IUPAC Name sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide
Standard InChI InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1
Standard InChI Key PPJKKLJCWYSBLD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+]

Introduction

PropertyValueSource
CAS RN127780-16-9
Molecular FormulaC16H15F2N3O5S\text{C}_{16}\text{H}_{15}\text{F}_{2}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight423.37 g/mol
USP Reference StandardPantoprazole Related Compound A

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Reverse-phase HPLC with UV detection at 290 nm is the gold standard for quantifying Pantoprazole Impurity A. A gradient elution system using 0.01 M phosphate buffer (pH 7) and acetonitrile achieves baseline separation of the impurity from pantoprazole and other related compounds . Hypersil ODS columns (125–150 mm × 4.6 mm, 5 µm) are commonly employed, with a flow rate of 1.0 mL/min .

Table 2: Validation Parameters for HPLC Methods

ParameterValue (Impurity A)Study
Linearity Range0.129–1.034 µg/mL
Limit of Detection (LOD)0.043–0.047 µg/mL
Limit of Quantitation (LOQ)0.13–0.14 µg/mL
Recovery (%)97.9–103.0
Precision (% RSD)<2.0

Mass Spectrometric Confirmation

LC-MS analyses confirm Impurity A’s molecular ion peak at m/z 424.1 ([M+H]+^+), consistent with its molecular formula . Fragmentation patterns further validate the sulfonyl moiety and benzimidazole backbone .

Formation Pathways and Stability Profile

Pantoprazole Impurity A predominantly forms under oxidative stress conditions. Forced degradation studies reveal that pantoprazole sodium undergoes 5–10% degradation to Impurity A when exposed to 3% hydrogen peroxide at 80°C for 24 hours . Photolytic stress (1.2 million lux hours) also induces ~2% impurity formation, while acidic conditions (0.1 N HCl) yield ≤1% .

Table 3: Degradation Conditions and Impurity Levels

Stress ConditionDegradation (%)Impurity A (%)Source
Oxidative (3% H2_2O2_2)8.25.7
Photolytic (UV light)3.52.1
Acidic (0.1 N HCl)1.80.9

Stability studies underscore the necessity for protective packaging and storage at controlled temperatures to minimize Impurity A formation .

Regulatory Considerations and Quality Control

ImpurityAcceptance Criteria (%)Test Method
Impurity A≤0.05HPLC, System Suitability
Total Impurities≤1.0Chromatographic Purity

Validation parameters, including specificity, accuracy, and robustness, are rigorously assessed to meet International Council for Harmonisation (ICH) Q2(R1) guidelines .

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